molecular formula C15H12Cl2O3 B12569928 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol CAS No. 182568-53-2

4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol

Cat. No.: B12569928
CAS No.: 182568-53-2
M. Wt: 311.2 g/mol
InChI Key: HKSCIGVLWKDHNE-UHFFFAOYSA-N
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Description

4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol is a chemical compound with the molecular formula C15H12Cl2O3. It is known for its unique structure, which includes a phenol group and a dichloropropenyl ether linkage. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol typically involves the reaction of 4-hydroxyphenol with 4-(3,3-dichloroprop-2-en-1-yloxy)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction temperature is maintained at around 80-100°C to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes continuous monitoring of reaction parameters and the use of advanced purification techniques, such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The dichloropropenyl group can undergo electrophilic addition reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}aniline
  • 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}benzoic acid
  • 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}benzaldehyde

Uniqueness

4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol is unique due to its specific combination of a phenol group and a dichloropropenyl ether linkage. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

CAS No.

182568-53-2

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

4-[4-(3,3-dichloroprop-2-enoxy)phenoxy]phenol

InChI

InChI=1S/C15H12Cl2O3/c16-15(17)9-10-19-12-5-7-14(8-6-12)20-13-3-1-11(18)2-4-13/h1-9,18H,10H2

InChI Key

HKSCIGVLWKDHNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)OCC=C(Cl)Cl

Origin of Product

United States

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